molecular formula C6H11N3 B13524767 2-(1H-Pyrazol-3-yl)propan-2-amine

2-(1H-Pyrazol-3-yl)propan-2-amine

Cat. No.: B13524767
M. Wt: 125.17 g/mol
InChI Key: PLHBPVXUPXJIER-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-5-yl)propan-2-amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the reaction of hydrazine with an α,β-unsaturated ketone to form the pyrazole ring. The subsequent introduction of the amine group can be achieved through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of 2-(1H-pyrazol-5-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1H-pyrazol-5-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole: A simpler pyrazole compound without the amine group.

    3,5-dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

    4-aminopyrazole: A pyrazole compound with an amine group at position 4.

Uniqueness

2-(1H-pyrazol-5-yl)propan-2-amine is unique due to the presence of both the pyrazole ring and the amine group, which confer specific chemical and biological properties

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-3-4-8-9-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

PLHBPVXUPXJIER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NN1)N

Origin of Product

United States

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